9H-Fluoren-2-yl isocyanate
Description
Significance and Research Trajectory of Fluorene-Based Compounds
Fluorene (B118485), a polycyclic aromatic hydrocarbon, and its derivatives have long captured the attention of the scientific community. wikipedia.org Initially discovered in coal tar, fluorene's unique electronic and photophysical properties have propelled it to the forefront of materials science research. wikipedia.org The rigid, planar structure of the fluorene core, combined with its ability to be readily functionalized at various positions, allows for the fine-tuning of its electronic and optical characteristics. researchgate.netnih.gov
The research trajectory of fluorene-based compounds has been marked by their successful application in organic light-emitting diodes (OLEDs), where their high fluorescence quantum yields and charge transport capabilities are highly advantageous. researchgate.netresearchgate.net Furthermore, their inherent thermal and chemical stability makes them robust components for electronic devices. researchgate.net Beyond materials science, fluorene derivatives have been investigated for their potential in medicinal chemistry, with some compounds exhibiting interesting biological activities. mjcce.org.mknih.gov The ability to introduce various functional groups onto the fluorene scaffold has enabled the development of a diverse library of molecules with tailored properties, solidifying the importance of this class of compounds in modern chemical research. nih.govresearchgate.net
Overview of Isocyanate Chemistry in Advanced Synthesis
Isocyanates are a class of organic compounds characterized by the functional group -N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates valuable and reactive intermediates in a wide range of chemical transformations. wikipedia.orgsci-hub.se The chemistry of isocyanates is dominated by their reactions with nucleophiles, such as alcohols, amines, and water, to form carbamates, ureas, and amines, respectively. wikipedia.org This reactivity is the cornerstone of polyurethane chemistry, a multi-billion dollar industry that produces a vast array of materials, from flexible foams to rigid plastics and elastomers. rsc.org
In the context of advanced synthesis, the isocyanate group serves as a powerful tool for the construction of complex molecules. researchgate.netacs.org The Curtius, Hofmann, and Lossen rearrangements are classic examples of reactions that generate isocyanates as key intermediates in the synthesis of amines and other nitrogen-containing compounds. wikipedia.org Modern synthetic methods continue to leverage the unique reactivity of isocyanates, with ongoing research focused on developing more sustainable and efficient ways to synthesize and utilize these versatile building blocks. rsc.org The ability of isocyanates to readily form stable linkages with a variety of functional groups makes them indispensable in the creation of novel polymers, pharmaceuticals, and agrochemicals. rsc.orgresearchgate.net
Chemical and Physical Properties of 9H-Fluoren-2-yl Isocyanate
| Property | Value |
| Molecular Formula | C₁₄H₉NO |
| Molecular Weight | 207.23 g/mol |
| Appearance | Solid |
| Melting Point | 69-71 °C |
| Boiling Point | 364.2 °C at 760 mmHg |
| Density | 1.18 g/cm³ |
| CAS Number | 81741-69-7 |
Data sourced from multiple chemical suppliers and databases. echemi.comsigmaaldrich.com
Synthesis and Reactivity
The synthesis of this compound can be achieved through various established methods for isocyanate formation. A common laboratory-scale preparation involves the Curtius rearrangement of the corresponding 9H-fluoren-2-carbonyl azide (B81097). This azide precursor can be synthesized from 9H-fluoren-2-carboxylic acid.
The reactivity of this compound is primarily dictated by the electrophilic nature of the isocyanate group. It readily undergoes nucleophilic attack by a wide range of compounds. For example, its reaction with alcohols yields the corresponding carbamates, while reaction with primary or secondary amines produces ureas. These reactions are fundamental to its application as a building block in polymer and medicinal chemistry. For instance, the reaction with a diol can lead to the formation of polyurethanes incorporating the fluorene moiety, potentially imparting unique optical and electronic properties to the resulting polymer.
Applications in Research
The unique structure of this compound makes it a valuable tool in several areas of chemical research:
Materials Science: The incorporation of the fluorene unit into polymers via the isocyanate handle is a key application. These fluorene-containing polymers are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the favorable photophysical and charge-transporting properties of the fluorene core. nih.gov
Medicinal Chemistry: The isocyanate group can be used to link the fluorene scaffold to biologically active molecules, creating new drug candidates. The fluorene moiety can act as a core structure, and its derivatives have been explored for various therapeutic applications. mjcce.org.mknih.gov
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex fluorene derivatives. The isocyanate group can be transformed into a variety of other functional groups, allowing for the elaboration of the molecular structure.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-15-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJROCLJFUOYQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399517 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81741-69-7 | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Fluoren-2-yl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 9h Fluoren 2 Yl Isocyanate and Analogues
Established Synthetic Pathways to 9H-Fluoren-2-yl Isocyanate
The traditional synthesis of this compound often begins with readily available fluorene (B118485) or its derivatives. These methods typically involve the conversion of a functional group on the fluorene ring into the isocyanate moiety.
Routes from Fluorene Derivatives
A common starting point for the synthesis of this compound is 2-aminofluorene (B1664046). This amine can be converted to the corresponding isocyanate through phosgenation. However, due to the high toxicity of phosgene (B1210022), alternative, safer methods are often preferred.
One such alternative involves the reaction of a fluorene derivative with an isocyanate precursor. For instance, (9H-fluoren-9-ylidene)hydrazine can be treated with different isocyanates to yield various fluorene derivatives. researchgate.net Another approach starts with 2-nitrofluorene, which can be reduced to 2-aminofluorene and subsequently converted to the isocyanate. mjcce.org.mk The synthesis of various 9-benzylidene-9H-fluorene derivatives often involves the use of isocyanate derivatives as reactants. mjcce.org.mk
The functionalization of the fluorene core is a key step in many synthetic routes. For example, the Friedel-Crafts acylation of 9H-fluorene can produce a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, which can serve as precursors for further transformations. researchgate.net
Curtius Rearrangement and Related Approaches for Isocyanates
The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into isocyanates. nih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical decomposition, rearranges to form the isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org The isocyanate can then be used in subsequent reactions or isolated. organic-chemistry.org
This method has been successfully applied to the synthesis of isocyanates from Nα-[(9-fluorenylmethyl)oxy]carbonyl (Fmoc) amino acid azides. researchgate.net The rearrangement can be carried out by refluxing a solution of the acyl azide in a solvent like toluene. researchgate.net Microwave irradiation has also been shown to be an effective method for promoting the Curtius rearrangement of Fmoc-amino acid azides, leading to high yields of the corresponding isocyanates. researchgate.net
The key advantage of the Curtius rearrangement is its versatility and the relatively mild conditions under which it can be performed. nih.gov It allows for the synthesis of a wide range of isocyanates with various functional groups.
Development of Novel Synthetic Routes
Research into new synthetic methods for isocyanates is driven by the need for more efficient, selective, and environmentally friendly processes. Novel routes often focus on avoiding hazardous reagents like phosgene and utilizing new catalytic systems.
One area of development is the use of alternative carbonylating agents. Dimethyl carbonate (DMC) is considered a green reagent and a potential substitute for phosgene in the synthesis of isocyanates. acs.org The process involves the catalyzed synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by thermal decomposition to the isocyanate. acs.org
Another innovative approach involves the use of hypervalent iodine reagents. These reagents can facilitate the conversion of amides to isocyanates under mild conditions. While not yet specifically reported for this compound, this methodology presents a promising avenue for future research.
The development of one-pot syntheses is also a significant area of focus. For example, a one-pot method for the Curtius rearrangement using propylphosphonic anhydride (B1165640) (T3P®) as a mediator allows for the conversion of carboxylic acids directly to carbamates, which are stable precursors to isocyanates. organic-chemistry.org
Green Chemistry Approaches in Isocyanate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of isocyanates to minimize environmental impact and improve safety. patsnap.com A major goal is the elimination of phosgene from the production process. rsc.org
Phosgene-free routes often involve the thermal decomposition of carbamates. acs.org The "urea method" is a promising green pathway that uses urea (B33335), alcohol, and amines as starting materials to produce carbamates, which then decompose to isocyanates. acs.org This process has the potential for "zero emission" as the byproducts, alcohol and ammonia, can be recycled. acs.org
The use of renewable feedstocks is another key aspect of green isocyanate synthesis. patsnap.com Researchers are exploring the use of bio-based materials, such as those derived from lignin, to produce aromatic diisocyanates as greener alternatives to petroleum-based ones. digitellinc.com For instance, bisguaiacol F diisocyanate (BGI) has been synthesized from lignocellulosic raw materials through phosgene-free routes. digitellinc.com
Solvent selection and the development of solvent-free conditions are also crucial for making isocyanate synthesis more sustainable. patsnap.com Microwave-assisted synthesis, as demonstrated in the Curtius rearrangement of Fmoc-amino acid azides, can reduce reaction times and energy consumption. researchgate.net
Spectroscopic and Structural Characterization in Research
Advanced Vibrational Spectroscopy Studies
Vibrational spectroscopy provides profound insights into the bonding and functional groups present within a molecule. For 9H-Fluoren-2-yl isocyanate, Infrared (IR) and Raman spectroscopy are pivotal in identifying its characteristic vibrations.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups. In the analysis of this compound, the most prominent and diagnostic absorption band is that of the isocyanate (-N=C=O) group. This band appears as a strong and sharp peak in the region of 2275–2240 cm⁻¹, a characteristic feature for isocyanates due to the asymmetric stretching vibration of the N=C=O moiety. The intensity and distinct position of this peak make it an excellent marker for the presence of the isocyanate functionality and for monitoring its reactions.
Beyond the isocyanate group, the IR spectrum of this compound also displays absorptions corresponding to the fluorene (B118485) backbone. These include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, which appear in the 1600–1450 cm⁻¹ region. The C-H bending vibrations of the aromatic rings also give rise to characteristic peaks in the fingerprint region (below 1500 cm⁻¹).
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Isocyanate (-N=C=O) Asymmetric Stretch | 2275 - 2240 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
Raman Spectroscopy
Raman spectroscopy, a complementary technique to IR, also provides information about the vibrational modes of this compound. While not as commonly reported in standard characterizations, the Raman spectrum would be expected to show a strong band for the symmetric stretch of the isocyanate group. The aromatic ring vibrations of the fluorene structure would also be Raman active. A key application of Raman spectroscopy in studying reactions of isocyanates is the disappearance of the characteristic -N=C=O band upon conversion to other functional groups, such as urethanes or ureas, confirming the completion of a reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the fluorene ring system. The aromatic protons, influenced by the electron-withdrawing isocyanate group and the fused ring system, would typically resonate in the downfield region, generally between 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on the specific substitution pattern and the through-bond interactions between neighboring protons. The two protons of the methylene group at the C9 position of the fluorene ring are expected to appear as a singlet at approximately 4.0 ppm.
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.0 - 8.0 | d, t, m |
| Methylene Protons (C9-H₂) | ~4.0 | s |
d = doublet, t = triplet, m = multiplet, s = singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbon atom of the isocyanate group is expected to have a characteristic chemical shift in the range of 120-130 ppm. The numerous aromatic carbons of the fluorene moiety will produce a cluster of signals in the aromatic region of the spectrum, typically between 110 and 150 ppm. The methylene carbon at the C9 position is anticipated to have a signal at a higher field, around 37 ppm.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Isocyanate Carbon (-N=C =O) | 120 - 130 |
| Aromatic Carbons | 110 - 150 |
| Methylene Carbon (C9) | ~37 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula, C₁₄H₉NO.
The computed monoisotopic mass of this compound is 207.068413911 Da. nih.gov Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) value very close to this theoretical value, providing strong evidence for the compound's identity.
In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. While detailed experimental fragmentation data is not widely published, techniques such as electron ionization (EI) would likely lead to the loss of the isocyanate group or fragmentation of the fluorene ring system, producing characteristic daughter ions.
Furthermore, predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, can be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺). These predictions can be compared with experimental data from ion mobility-mass spectrometry to provide an additional layer of structural confirmation.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.07570 | 141.7 |
| [M+Na]⁺ | 230.05764 | 151.8 |
| [M-H]⁻ | 206.06114 | 149.0 |
| [M+NH₄]⁺ | 225.10224 | 165.1 |
| [M+K]⁺ | 246.03158 | 147.3 |
| [M]⁺ | 207.06787 | 143.5 |
| [M]⁻ | 207.06897 | 143.5 |
Data sourced from PubChemLite
Electronic Spectroscopy Analysis
Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption or emission of electromagnetic radiation.
Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between energy levels within a molecule. For this compound, the primary chromophore responsible for UV absorption is the fluorene ring system.
The absorption spectra of fluorene and its derivatives are characterized by wide peaks resulting from π–π* electronic transitions within the conjugated aromatic system. mdpi.comresearchgate.net The parent fluorene molecule exhibits an excitation peak at 261 nm and an emission peak at 302 nm. aatbio.com In ethanol (B145695) or cyclohexane (B81311) solution, fluorene absorbs UV light present in the environmental spectrum. nih.gov The position of the absorption maximum can be influenced by substituents on the fluorene core; extending the π-conjugation typically results in a bathochromic (red) shift to longer wavelengths. mdpi.com The introduction of the isocyanate group at the 2-position of the fluorene core is expected to modify the electronic structure and thus the absorption spectrum, but the characteristic fluorene π–π* transition would remain a dominant feature.
| Compound | Solvent/State | Absorption Maximum (λmax) |
|---|---|---|
| Fluorene | Not specified | 261 nm aatbio.com |
| Fluorene | Ethanol/Cyclohexane | Absorbs in environmental UV spectra nih.gov |
| Substituted Fluorene Derivative 1 | THF Solution | 366 nm mdpi.com |
| Substituted Fluorene Derivative 2 | THF Solution | 360 nm mdpi.com |
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. youtube.com A fundamental requirement for a molecule to exhibit a CD spectrum is that it must be chiral, meaning it is non-superimposable on its mirror image. youtube.com
The this compound molecule is achiral and, therefore, does not exhibit a CD spectrum on its own. However, CD activity can be observed in fluorene-containing systems under certain conditions. For example, polymers incorporating fluorene units with chiral side chains, such as chiral polyfluorenes, display intense CD spectra. nih.govacs.org Furthermore, an induced CD spectrum can be generated for an achiral molecule if it is dissolved in a chiral solvent or forms a complex with a chiral substance. acs.org Therefore, while this compound itself is CD-inactive, its derivatives could be studied by CD spectroscopy if a chiral center is introduced into the molecule.
Diffraction Studies for Molecular Structure Elucidation
Diffraction techniques provide direct information about the three-dimensional arrangement of atoms in a molecule.
Gas Electron Diffraction (GED) is an experimental method used to determine the molecular structure of compounds in the gas phase. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine internuclear distances (bond lengths) and bond angles. wikipedia.org This technique is powerful for studying the structure of free molecules without the influence of intermolecular forces present in the solid or liquid states. wikipedia.org
While no specific GED studies have been reported for this compound, the technique has been successfully applied to determine the structures of other small molecules containing the isocyanate group. rsc.orgrsc.org For example, GED studies on molecules like monomethylsilyl isocyanate have shown that the Si-N=C=O linkage is bent at the nitrogen atom in the gas phase. rsc.org A similar study of this compound using GED could provide precise measurements of the bond lengths and angles within the fluorene skeleton and, crucially, determine the geometry of the C-N=C=O group and its orientation relative to the aromatic ring system.
Single Crystal X-ray Diffraction (XRD)
While single crystal XRD studies are crucial for the definitive characterization of novel compounds, specific crystallographic data for this compound is not prominently available in published literature. However, analysis of related fluorene derivatives illustrates the type of data that such an investigation would yield. For instance, studies on 9,9-disubstituted fluorene derivatives have successfully determined their crystal systems, space groups, and unit cell dimensions. mdpi.com These analyses reveal the planarity of the fluorene unit and the torsion angles of substituent groups relative to the core structure. mdpi.com
For this compound, a successful XRD analysis would provide the following key parameters:
Crystal System: The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group: This provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Molecular Geometry: Precise measurements of the C-N=C=O isocyanate group's bond lengths and angles, as well as the geometry of the fluorenyl backbone.
Such data is invaluable for understanding the compound's solid-state packing and intermolecular interactions, which can influence its physical properties and reactivity.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental results are compared against theoretically calculated values based on the molecular formula to assess the sample's purity and confirm its elemental composition.
The molecular formula for this compound is C₁₄H₉NO. nih.govchemspider.comsigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. This analysis is a critical quality control step after synthesis to ensure that the material is free from significant impurities. In chemical research, experimentally determined values are typically expected to be within ±0.4% of the calculated values to confirm the identity and purity of the compound. While specific experimental reports for this compound are not detailed in the search results, commercial suppliers often indicate a purity of around 98%. sigmaaldrich.com
Below is a table detailing the calculated elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 81.14 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.38 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76 |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.72 |
| Total | 207.232 | 100.00 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Methods for Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic properties that govern the behavior of 9H-Fluoren-2-yl isocyanate. These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity indices.
Density Functional Theory (DFT) is a cornerstone of computational studies on fluorene-based molecules due to its favorable balance of accuracy and computational cost. ohio-state.edu For compounds like this compound, DFT is employed for a variety of purposes. Full geometry optimizations are a primary application, establishing the most stable three-dimensional structure of the molecule. scispace.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are used to determine key electronic properties. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an estimate of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov For instance, studies on related fluorene (B118485) derivatives have utilized DFT to calculate these energies, which are crucial for designing materials with specific electronic properties. nih.gov The reactivity of the isocyanate group can also be explored using DFT by calculating Fukui functions and other reactivity descriptors to predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net
| Property | Typical DFT Functional/Basis Set | Information Obtained | Reference |
|---|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Lowest energy structure, bond lengths, bond angles. | scispace.com |
| HOMO-LUMO Energies | B3LYP/6-31G(d,p) | Electronic band gap, chemical reactivity, kinetic stability. | nih.gov |
| Electron Density | CAM-B3LYP/3-21G* | Charge distribution, sites for electrophilic/nucleophilic attack. | chemrxiv.org |
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. chemrxiv.orgrsc.org TD-DFT calculations can accurately predict vertical excitation energies, which correspond to the electronic absorption spectra of molecules. ohio-state.edu This allows for the assignment of absorption bands observed in experimental UV-Vis spectra to specific electronic transitions, such as π-π* transitions within the fluorene ring system. nih.govmdpi.com
By using TD-DFT, often in conjunction with a continuum solvation model (like CPCM) to simulate solvent effects, researchers can calculate the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions. nih.gov These theoretical spectra can be directly compared with experimental data, providing validation for the computational model. nih.gov Furthermore, TD-DFT is instrumental in characterizing the nature of excited states, such as identifying charge-transfer (CT) character, which is crucial for applications in optoelectronics. chemrxiv.orgarxiv.org Analysis of the electron density difference between the ground and excited states reveals how charge is redistributed upon excitation. arxiv.org
For studying this compound in a complex environment, such as interacting with a biological macromolecule or within a specific solvent matrix, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net This approach treats the chemically active part of the system—the isocyanate and its immediate surroundings—with a high-level QM method like DFT, while the rest of the environment is described using a less computationally expensive MM force field. researchgate.net
The QM/MM framework enables the simulation of systems containing thousands of atoms, which would be computationally prohibitive for a full QM treatment. researchgate.net This method is particularly valuable for modeling enzymatic reactions or the binding of a molecule to a receptor. bioexcel.eu For this compound, a QM/MM study could elucidate the mechanism of its reaction with biological nucleophiles, such as the amino groups of proteins, providing an atomistic view of the covalent modification process. researchgate.net
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of this compound over time. biorxiv.org By solving Newton's equations of motion for the atoms in the system, MD provides a trajectory that reveals how the molecule moves, flexes, and changes its shape. mdpi.com
Conformational analysis through MD simulations helps identify the most stable and populated conformations of the molecule. researchgate.net Key parameters calculated from MD trajectories include the Root Mean Square Deviation (RMSD), which measures the structural stability over time relative to an initial structure, and the Radius of Gyration (Rgyr), which describes the compactness of the molecule. mdpi.com For a molecule like this compound, MD can reveal the flexibility of the fluorene unit and the rotational freedom around the bond connecting it to the isocyanate group. This information is vital for understanding how the molecule might fit into a binding site or how its shape influences its reactivity. biorxiv.org
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties of this compound, which aids in the interpretation of experimental data. As mentioned, TD-DFT is the primary tool for predicting UV-Vis absorption spectra. nih.govrsc.org
In addition to electronic spectra, vibrational spectra (Infrared and Raman) can be calculated. researchgate.net By performing a frequency calculation at the optimized geometry (typically using DFT), the vibrational modes of the molecule can be determined. The resulting frequencies and intensities can be compared with experimental IR and Raman spectra to help assign specific peaks to the vibrations of functional groups, such as the characteristic strong absorption of the isocyanate (–N=C=O) group. researchgate.net Theoretical studies on related fluorene derivatives have shown excellent agreement between calculated and experimental absorption bands. nih.gov
| Compound System | Experimental λabs (nm) | Theoretical (TD-DFT) λabs (nm) | Reference |
|---|---|---|---|
| Fluorene-based Chromophore 1 | 450 | 445 | nih.gov |
| Fluorene-based Chromophore 2 | 480 | 478 | nih.gov |
| Fluorene-based Chromophore 3 | 420 | 415 | nih.gov |
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical calculations are indispensable for elucidating the detailed mechanisms and energy profiles of reactions involving this compound. The reaction of the isocyanate group with nucleophiles, such as alcohols to form urethanes, is of significant industrial importance. kuleuven.beuni-miskolc.hu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. scirp.org These models are built upon the principle that the structural features of a molecule, such as its geometry, electronic properties, and hydrophobicity, dictate its interactions with biological systems. By quantifying these structural attributes using molecular descriptors, QSAR studies aim to predict the activity of new, untested compounds, thereby guiding drug discovery, toxicology assessments, and the design of novel chemical entities. scirp.orgmdpi.com
While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies of QSAR are broadly applicable. A theoretical QSAR study on this compound and its derivatives would involve the creation of a dataset of analogous compounds with experimentally determined biological activities. These activities could range from enzyme inhibition and receptor binding affinities to toxicity endpoints.
The core of a QSAR study lies in the calculation of molecular descriptors. For a series of fluorenyl isocyanate analogs, these descriptors would be calculated for each molecule. They can be categorized into several classes:
Constitutional descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and topological polar surface area.
Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular volume, surface area, and principal moments of inertia.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms.
Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of hydrophobicity, and molar refractivity, which relates to the polarizability of the molecule. nih.gov
Once a diverse set of descriptors is calculated for the series of compounds, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are commonly used to find a correlation between a subset of descriptors and the observed biological activity. mdpi.com
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds that were not used in the model development. nih.gov The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE).
For a hypothetical QSAR study on a series of this compound derivatives targeting a specific biological endpoint, the data might be organized as follows:
| Compound | R-Group | Experimental Activity (IC₅₀, µM) | LogP | Molecular Weight | HOMO Energy (eV) |
| 1 | -H | 10.5 | 4.2 | 207.23 | -6.5 |
| 2 | -Cl | 5.2 | 4.8 | 241.67 | -6.8 |
| 3 | -CH₃ | 8.9 | 4.6 | 221.26 | -6.3 |
| 4 | -NO₂ | 2.1 | 4.1 | 252.22 | -7.2 |
| 5 | -OCH₃ | 9.5 | 4.0 | 237.26 | -6.2 |
This table is for illustrative purposes only. The activity values and descriptor values are hypothetical.
The resulting QSAR model could reveal, for instance, that higher biological activity is correlated with increased hydrophobicity and the presence of electron-withdrawing substituents on the fluorene ring. Such insights are invaluable for the rational design of new, more potent, or safer derivatives of this compound for various applications.
Derivatization and Structure Activity Relationships of 9h Fluoren 2 Yl Isocyanate
Synthesis of Urea (B33335) and Thiourea (B124793) Derivatives
The reaction of 9H-fluoren-2-yl isocyanate with primary and secondary amines readily yields N,N'-disubstituted urea derivatives. This reaction is a cornerstone of combinatorial chemistry and drug discovery due to its efficiency and the diversity of amines that can be employed. Similarly, reaction with thiols or secondary phosphines can be utilized, although the reaction with amines is most common. A general scheme for the synthesis of urea derivatives involves the nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate.
Microwave-assisted synthesis has been shown to be an efficient method for the preparation of urea derivatives from isocyanates. For instance, a one-pot, two-step protocol has been developed that combines nucleophilic substitutions and a Staudinger–aza-Wittig reaction to produce N,N'-disubstituted ureas in high yields. beilstein-journals.org While not specific to this compound, this methodology is applicable.
Thiourea derivatives can be synthesized in a similar manner by reacting 9H-fluoren-2-yl isothiocyanate with amines. The isothiocyanate can be prepared from the corresponding isocyanate. The synthesis of various urea and thiourea derivatives has been reported, starting from different amine precursors. acarindex.com
Table 1: Examples of Urea and Thiourea Synthesis Methods
| Reaction Type | Reactants | Conditions | Product | Reference |
| Urea Synthesis | Isocyanate, Amine | Varies (e.g., reflux in acetone) | N,N'-disubstituted urea | nih.gov |
| Thiourea Synthesis | Isothiocyanate, Amine | Varies | N,N'-disubstituted thiourea | acarindex.com |
| Microwave-assisted Urea Synthesis | Azido derivative, PS-PPh₂, CO₂, Amine | 50-70 °C | N,N'-disubstituted urea | beilstein-journals.org |
Formation of Peptidomimetics and Biologically Active Compounds
The fluorene (B118485) moiety is a key component in the design of peptidomimetics due to its rigid, planar structure which can mimic peptide secondary structures like β-turns. The use of Nα-[(9-fluorenylmethyl)oxy]carbonyl (Fmoc) protected amino acid isocyanates is a well-established method for the synthesis of urea-based peptidomimetics. nih.gov These isocyanates, generated via the Curtius rearrangement of Fmoc-amino acid azides, can be isolated and subsequently reacted with amino acid esters to form urea-linked peptides. nih.gov This approach allows for the incorporation of a urea bond as a stable, non-hydrolyzable amide bond isostere in a peptide backbone.
The synthesis of biologically active compounds often involves the incorporation of the fluorene scaffold. Various fluorene derivatives have been synthesized and investigated for their potential as antimicrobial and anticancer agents. nih.govnih.gov The isocyanate functionality of this compound provides a convenient handle to attach the fluorene core to other pharmacophores.
Table 2: Peptidomimetic Synthesis via Fluorenyl-Containing Isocyanates
| Starting Material | Key Intermediate | Reaction | Product | Reference |
| Fmoc-amino acid azide (B81097) | Fmoc-amino acid isocyanate | Curtius rearrangement, then coupling with amino acid ester | Urea-linked peptidomimetic | nih.gov |
Preparation of Polymer Precursors and Monomers
The rigid and aromatic nature of the fluorene core makes it an attractive building block for polymers with interesting optical and electronic properties. This compound can serve as a monomer or a precursor to monomers for the synthesis of polyurethanes and other polymers. The isocyanate group can react with diols or other difunctional monomers to form polymer chains.
Fluorene-based polymers are known for their high thermal stability and fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. ucf.edu The functionalization of the fluorene ring at the 2 and 7 positions is a common strategy to tune the properties of the resulting polymers. While the direct polymerization of this compound is not extensively detailed in the provided search results, the synthesis of various fluorene derivatives suitable for polymerization has been described. nih.gov
Synthesis of Fluorene-Based Dyes and Fluorescent Probes
The inherent fluorescence of the fluorene nucleus is exploited in the synthesis of various dyes and fluorescent probes. The isocyanate group of this compound can be used to covalently attach the fluorene fluorophore to other molecules, including biomolecules.
The synthesis of fluorene-based probes with high two-photon absorption cross-sections has been a significant area of research for applications in biological imaging. ucf.edu These probes often feature a donor-π-acceptor (D-π-A) or a donor-π-donor (D-π-D) structure, where the fluorene unit acts as the π-bridge. The isocyanate group can be a key linker in constructing these complex molecules. For example, a fluorene derivative can be synthesized and then functionalized to introduce an isocyanate group for subsequent conjugation.
Table 3: Applications of Fluorene-Based Dyes and Probes
| Application | Key Feature of Fluorene Derivative | Reference |
| Two-photon fluorescence microscopy | High two-photon absorption cross-section | ucf.edu |
| Bioimaging | Endosomal selectivity | nih.gov |
Structure-Activity Relationships in Bioactive Fluorene Analogues
Urea and thiourea derivatives of various heterocyclic systems have been synthesized and evaluated for their enzyme inhibitory activity. Although specific studies on this compound derivatives are not detailed, the general principle of using urea and thiourea moieties as pharmacophores is well-established. These groups can act as hydrogen bond donors and acceptors, interacting with the active sites of enzymes.
For instance, certain urea and thiourea derivatives have shown inhibitory activity against various enzymes. The substitution pattern on the aromatic rings significantly influences the inhibitory potency.
Fluorene derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the fluorene core can facilitate the transport of the molecule across microbial cell membranes. The introduction of urea or thiourea functionalities can enhance the antimicrobial activity by providing additional sites for interaction with biological targets.
Several studies have reported the synthesis of urea and thiourea derivatives and their evaluation against various bacterial and fungal strains. acarindex.com For example, some urea and thiourea derivatives have exhibited inhibitory profiles against E. coli. acarindex.com The nature and position of substituents on the aromatic rings play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing groups can sometimes enhance activity.
Table 4: Antimicrobial Activity of Urea and Thiourea Derivatives
| Compound Class | Target Organism | Activity | Reference |
| Urea and Thiourea derivatives | E. coli | Inhibitory profile with MIC value of 32 µg/mL for some compounds | acarindex.com |
| 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues | Multidrug-resistant strains | Some compounds showed remarkable activity | researchgate.net |
Research Applications and Functional Materials Development
Applications in Organic Synthesis
In the realm of organic synthesis, 9H-fluoren-2-yl isocyanate serves as a versatile building block, enabling the construction of intricate molecular frameworks and the synthesis of various nitrogen-containing compounds.
The isocyanate functional group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols to form stable carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity makes this compound an excellent synthon for introducing the fluorenyl moiety into larger, more complex molecules. The incorporation of the bulky, rigid fluorenyl group can significantly influence the resulting molecule's conformational properties, solubility, and electronic behavior.
Research has demonstrated its utility in derivatizing biologically relevant molecules. For instance, its reaction with complex alcohols or amines allows for the straightforward synthesis of carbamate and urea derivatives. These reactions are typically high-yielding and proceed under mild conditions, highlighting the efficiency of this isocyanate as a molecular building block.
| Reactant Class | Nucleophile Example | Linkage Formed | Product Class |
| Alcohols | Geranylgeraniol | Carbamate | Geranylgeranyl Carbamate Derivative |
| Amines | 4-Aminobenzenesulfonamide | Urea | Substituted Phenylurea Derivative |
Isocyanates are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocycles. frontiersin.orgnih.govmdpi.comu-szeged.hu The reaction of an isocyanate with a molecule containing two nucleophilic sites can lead to a cyclization event, forming a stable heterocyclic ring. Based on the known reactivity of isocyanates, this compound is a potential precursor for fluorenyl-substituted heterocycles, which are of interest in medicinal chemistry and materials science.
A representative synthetic strategy involves the reaction of isocyanates with 1,2- or 1,3-difunctionalized compounds. For example, the copper-catalyzed reaction between an isocyanate and an aziridine (B145994) (a three-membered nitrogen heterocycle) can yield imidazolidinones, which are five-membered heterocyclic rings. frontiersin.org Applying this methodology, this compound could be used to synthesize novel fluorenyl-substituted imidazolidinones, thereby expanding the library of complex heterocyclic systems.
Polymer Chemistry and Advanced Polymeric Materials
The incorporation of the 9H-fluorene moiety into polymer backbones has been a key strategy for developing high-performance materials with enhanced thermal, optical, and electronic properties. This compound is a critical monomer in the synthesis of such advanced polymers, particularly polyurethanes and polyureas.
Polyurethanes and polyureas are classes of polymers renowned for their versatility and wide range of applications. techscience.cnmdpi.com The properties of these materials can be precisely tuned by selecting appropriate diisocyanate and diol/diamine monomers. When this compound is used to create polymers with fluorenyl side chains, the resulting materials exhibit significant improvements in key characteristics compared to conventional aliphatic or aromatic polymers. sphinxsai.com
The rigid and bulky nature of the fluorene (B118485) group introduces significant steric hindrance, which restricts polymer chain mobility. This structural feature leads to several beneficial properties:
Enhanced Thermal Stability : Fluorene-containing polymers consistently show higher glass transition temperatures (Tg) and improved resistance to thermal degradation. acs.org
Modified Solubility : The aromatic side chains can alter the polymer's solubility profile, often making them soluble in common organic solvents, which facilitates processing. nih.gov
Unique Optical Properties : The fluorenyl group is a well-known chromophore. Its inclusion in polymers leads to materials with a high refractive index and strong photoluminescence (often in the blue region of the spectrum), making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. wikipedia.orgnih.govresearchgate.netgatech.edunwpu.edu.cn
| Property | Enhancement due to Fluorenyl Moiety | Potential Application |
| Thermal Stability | Increased glass transition temperature (Tg) and decomposition temperature. acs.org | High-performance coatings, engineering plastics. |
| Refractive Index | Significantly increased refractive index. acs.org | Optical films, lenses, advanced optical devices. |
| Photoluminescence | Efficient blue light emission. wikipedia.orgresearchgate.net | Organic Light-Emitting Diodes (OLEDs). |
| Solubility | Good solubility in common organic solvents. nih.gov | Solution-processable films and coatings. |
Asymmetric polymerization is a sophisticated technique used to synthesize chiral polymers, which have applications in chiral separations, asymmetric catalysis, and chiroptical materials. rsc.org The polymerization of isocyanates can lead to polymers with a stable helical conformation, and if the polymerization is initiated with a chiral catalyst, one helical screw-sense can be selectively produced. acs.orgnih.gov
While specific examples of asymmetric polymerization using this compound are not widely documented, the potential for such initiatives is significant. Based on established methodologies, two primary approaches could be envisioned:
Chiral Catalysis : Employing chiral anionic initiators, which have been successful in the asymmetric polymerization of other isocyanates, could induce a preferred helical structure in the resulting fluorenyl-containing polymer. nih.gov
Chiral Solvents : Research has shown that the chirality of a fluorene-based polymer can be induced by the solvent in which it is aggregated or dissolved. nih.gov Polymerizing or processing a polymer derived from this compound in a chiral medium could potentially force the polymer chains to adopt a specific, non-racemic conformation.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. nih.gov The development of "clickable" polymers—polymers bearing functional groups like alkynes or azides—allows for easy post-polymerization modification, enabling the attachment of various functionalities to tailor the material's properties.
Polymers derived from this compound can be designed to be "clickable." A straightforward strategy involves the copolymerization of a fluorenyl-containing monomer with a diol or diamine that also contains a click-receptive handle, such as a terminal alkyne. ugent.be The resulting polyurethane or polyurea would possess pendant alkyne groups along its backbone. These groups can then be functionalized in a subsequent step using the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. ugent.be
Furthermore, the isocyanate group itself can participate in certain click reactions. The thiol-isocyanate click reaction, for example, provides a facile and quantitative method for linking thiol-containing molecules or polymers to isocyanates. acs.org This approach has been demonstrated with a positional isomer, 9-isocyanato-9H-fluorene, indicating its applicability for creating well-defined, functionalized materials. acs.org The development of such "clickable" fluorene-based polymers opens avenues for creating advanced materials for applications such as quasi-solid-state dye-sensitized solar cells. researchgate.net
Applications in Material Science
The rigid, planar, and aromatic structure of the fluorene moiety, derived from this compound, makes it a valuable building block in the development of advanced functional materials. Its inherent photophysical properties, including high fluorescence quantum yields and thermal stability, are leveraged in various material science applications. The isocyanate group provides a reactive site for covalently incorporating the fluorene core into larger polymeric or molecular structures, enabling the precise tuning of material properties.
Fluorescent Two-Photon Absorbers and Non-Linear Optical (NLO) Materials
The fluorene scaffold is a key component in the design of molecules with strong two-photon absorption (2PA) and non-linear optical (NLO) properties. These materials are of significant interest for applications in 3D microfabrication, optical data storage, and biological imaging. nih.gov The isocyanate functional group allows for the integration of the fluorenyl unit into larger, often octupolar or quadrupolar, molecular architectures that enhance these nonlinear phenomena.
For instance, this compound can be trimerized to form triarylisocyanurates, creating molecules with a C3-symmetric core. Research into these structures has shown that incorporating fluorenyl groups at the periphery results in octupolar derivatives that are highly fluorescent and exhibit significant 2PA cross-sections (σ2). One such derivative, 1,3,5-tri(9H-fluoren-2-yl)-1,3,5-triazinane-2,4,6-trione, is part of a class of compounds that are more fluorescent and have red-shifted absorption and emission compared to their phenyl analogues. researchgate.net The fluorenyl groups contribute to a larger π-conjugated system, which is crucial for achieving high NLO activity. researchgate.netresearchgate.net
Detailed research findings on fluorene-based 2PA materials have highlighted several key aspects:
Structural Enhancement: The incorporation of fluorene units, often coupled with electron-donating and electron-accepting groups through π-conjugated linkers, leads to a significant enhancement of the molecular hyperpolarizability, a key parameter for NLO materials. ucf.edubohrium.com
High Cross-Sections: Fluorene derivatives have demonstrated high 2PA cross-section values, with some reaching over 1000 GM (Goeppert-Mayer units), making them highly efficient for two-photon excitation processes. nih.govucf.edu
Wavelength Tunability: The absorption and emission properties can be tuned across the visible and near-infrared spectrum by modifying the substituents on the fluorene core, which is essential for applications like multiphoton fluorescence microscopy. researchgate.netfrontiersin.org
| Compound Type | Key Structural Feature | Maximum 2PA Cross-Section (σ2) | Wavelength (nm) | Reference |
|---|---|---|---|---|
| Fluorenyl-based Triarylisocyanurate | Octupolar C3-symmetry with fluorenyl arms | ≥500 GM | ~770 | researchgate.net |
| Unsymmetrical Fluorene Derivative (Compound III) | Incorporation of alkynyl triple bonds | ~563 GM | 730 | nih.gov |
| Symmetrical Fluorene Derivative (Compound IV) | Two alkynyl triple bonds | ~1093 GM | 730 | nih.gov |
| Nitro-substituted Fluorene Derivative | Stilbene-type with nitro acceptor group | 1300 x 10-50 cm4s/photon | Not Specified | ucf.edu |
Electroluminescent Devices (OLEDs) and Solar Cells
The fluorene core is widely used in the development of organic semiconductors for electroluminescent devices, such as Organic Light-Emitting Diodes (OLEDs), and in sensitizers for Dye-Sensitized Solar Cells (DSSCs). The high photoluminescence quantum yield and good charge transport characteristics of fluorene-based polymers and molecules make them excellent candidates for the emissive layer in OLEDs. google.com While this compound itself is not the final material, it serves as a reactive precursor to synthesize the complex fluorene-containing molecules and polymers used in these devices.
In the context of solar cells, novel organic sensitizers incorporating fluorenylidene moieties within a donor-π-acceptor (D–π–A) architecture have been synthesized. These dyes demonstrate broad and high molar extinction coefficient absorptions. DSSCs fabricated with these fluorenylidene-based sensitizers have shown high power conversion efficiencies, attributed to their enhanced photocurrent density. rsc.org
Dyes and Pigments
The inherent fluorescence of the fluorene nucleus makes this compound a valuable precursor for creating a variety of fluorescent dyes and pigments. By reacting the isocyanate with different nucleophiles, a wide range of derivatives can be synthesized with tailored photophysical properties. These materials are used as fluorescent probes and labels in scientific research and imaging. The fluorene core provides a rigid and stable platform, ensuring that the resulting dyes have high quantum yields and good photostability, which are critical for demanding fluorescence applications. nih.govresearchgate.net
Biological and Pharmaceutical Research Applications
The fluorene scaffold is recognized as a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. This compound acts as a versatile intermediate, allowing for the introduction of the fluorene core into potential drug candidates and research tools.
Intermediate for Bioactive Molecules and Drug Candidates
The fluorene framework is a component of various pharmacologically active compounds. Researchers have synthesized new classes of bioactive agents based on fluorene, including derivatives with significant antimicrobial and anticancer properties. researchgate.net For example, thiazolidinone and azetidinone analogues based on a 2,7-dichloro-9H-fluorene moiety have shown remarkable cytotoxic activity against human lung and breast carcinoma cell lines. researchgate.net
The isocyanate group of this compound is a key functional handle for synthesizing such molecules. It readily reacts with amines, alcohols, and other nucleophiles present in pharmacologically relevant scaffolds to form stable urea, carbamate, or other linkages. This allows for the systematic exploration of structure-activity relationships by attaching the fluorene unit to various bioactive fragments.
| Compound Class | Core Structure | Target Application | Observed Activity | Reference |
|---|---|---|---|---|
| Thiazolidinone Analogues | 4-(2,7-dichloro-9H-fluoren-4-yl)thiazole | Anticancer | Cytotoxic against A-549 and MDA-MB-231 cell lines | researchgate.net |
| Azetidinone Analogues | 2,7-dichloro-9H-fluorene | Antimicrobial | Activity against multidrug-resistant bacterial strains | researchgate.net |
| Azetidinone Analogues | 2,7-dichloro-9H-fluorene | Anticancer | Showed remarkable activity against A-549 and MDA-MB-231 cell lines | researchgate.net |
Proteomics Research Tools
In the field of proteomics, which involves the large-scale study of proteins, this compound is utilized as a specialty chemical. scbt.com Its primary application is in the labeling of proteins and peptides. The isocyanate group is highly reactive towards the primary amine groups of lysine (B10760008) residues and the N-terminus of proteins.
This reactivity allows for the covalent attachment of the fluorescent fluorenyl tag to biomolecules. For instance, amine-reactive fluorenyl reagents are used to label model proteins like bovine serum albumin (BSA). researchgate.net Once labeled, the proteins can be detected and quantified using fluorescence-based techniques. This is crucial for a variety of applications, including protein purification, immunoassays, and fluorescence microscopy, aiding in the study of protein expression, localization, and interactions.
Development of Antimicrobial Agents
The isocyanate functionality of this compound serves as a crucial anchor point for the synthesis of novel antimicrobial compounds. The core strategy involves the reaction of the isocyanate with various molecules bearing nucleophilic groups to form stable carbamate, urea, or thiocarbamate linkages. This approach allows for the systematic modification of the fluorene scaffold to optimize antimicrobial activity.
One notable area of investigation is the synthesis of O-aryl-carbamoyl-oximino-fluorene derivatives. nih.gov In these compounds, the isocyanate group reacts with the oxime of 9-fluorenone (B1672902) to create a carbamoyl-oximino linkage. Research has shown that these derivatives exhibit promising antimicrobial and antibiofilm activity. nih.gov The fluorene core, in combination with the carbamate linkage, appears to be a key pharmacophore responsible for the observed biological effects.
Another significant application of fluorene-based compounds in antimicrobial research involves the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group in the synthesis of antimicrobial peptides (AMPs). nih.gov While not a direct application of this compound, the underlying principle of utilizing the fluorene structure is similar. The Fmoc group is instrumental in solid-phase peptide synthesis, enabling the efficient assembly of complex peptide sequences with potent antimicrobial properties. wikipedia.orgnih.gov This highlights the broader utility of the fluorene scaffold in the design of novel therapeutic agents.
The development of these fluorene-based antimicrobial agents is a critical step towards addressing the growing challenge of antimicrobial resistance. The ability to readily synthesize and modify these compounds provides a valuable tool for researchers to explore structure-activity relationships and develop new generations of more effective antimicrobial drugs.
Enzyme Inhibitor Development
The rigid structure of the fluorene ring system makes it an attractive scaffold for the design of enzyme inhibitors. By strategically functionalizing the fluorene core, researchers can create molecules that fit into the active sites of specific enzymes, thereby modulating their activity.
Recent studies have explored the potential of fluorene derivatives as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDHK). nih.govscilit.com PDHK is a key enzyme in glucose metabolism, and its inhibition is a potential therapeutic strategy for treating metabolic diseases such as diabetes. While the specific involvement of this compound in this research is not explicitly detailed in the available literature, the study underscores the potential of the fluorene scaffold in designing potent and selective enzyme inhibitors. The isocyanate group of this compound could be utilized to covalently modify the enzyme or to synthesize a library of fluorene-based compounds for screening against various enzymatic targets.
The high reactivity of isocyanates makes them suitable for the development of covalent enzyme inhibitors, which can offer advantages in terms of potency and duration of action. nih.gov This reactivity, coupled with the unique properties of the fluorene core, presents a promising avenue for the discovery of novel enzyme inhibitors for a range of therapeutic targets.
Bioimaging Applications
The inherent fluorescence of the fluorene moiety makes this compound a valuable building block for the synthesis of fluorescent probes for bioimaging. nbinno.com The isocyanate group provides a convenient handle for attaching the fluorescent fluorenyl tag to various biomolecules, such as proteins, nucleic acids, and lipids. nih.govnih.gov
Fluorescent labeling is a powerful technique for visualizing and tracking the localization and dynamics of biomolecules within living cells and tissues. The development of novel fluorescent probes with improved brightness, photostability, and biocompatibility is an active area of research.
While specific examples of bioimaging probes synthesized directly from this compound are not extensively documented in the current literature, the principles of fluorescent labeling using isocyanates are well-established. The reaction of an isocyanate with an amine-containing biomolecule results in the formation of a stable urea linkage, effectively tethering the fluorescent tag to the target molecule. This approach has been widely used with other fluorescent isocyanates for various bioimaging applications. Given the favorable photophysical properties of the fluorene scaffold, it is anticipated that this compound holds significant potential for the development of novel fluorescent probes for a wide range of biological investigations.
Future Directions and Emerging Research Avenues
Integration with Supramolecular Chemistry
The planar and aromatic nature of the fluorene (B118485) moiety provides a strong impetus for its use in supramolecular chemistry, where non-covalent interactions are harnessed to construct complex and functional architectures. tue.nlqut.edu.autue.nl The isocyanate group of 9H-Fluoren-2-yl isocyanate offers a reactive handle to covalently link fluorene units into larger systems, which can then self-assemble through π-π stacking, hydrogen bonding, and van der Waals forces.
Future research is anticipated to focus on the design and synthesis of novel supramolecular polymers and gels derived from this compound. By reacting the isocyanate with complementary functional groups, such as alcohols or amines, on other fluorene-containing molecules or different co-monomers, researchers can create well-defined oligomers and polymers. tue.nl The inherent rigidity of the fluorene backbone can lead to the formation of liquid crystalline phases and highly ordered thin films, which are desirable for applications in organic electronics. qut.edu.au
Furthermore, the isocyanate group can be utilized to functionalize surfaces and nanoparticles, creating recognition sites for the controlled assembly of supramolecular structures. The ability to tune the absorption and emission properties of fluorene-based materials through molecular design and processing conditions opens up possibilities for creating stimuli-responsive supramolecular systems. tue.nl
Table 1: Potential Supramolecular Structures Incorporating this compound
| Supramolecular Structure | Potential Precursors | Key Interactions | Potential Applications |
| Liquid Crystalline Polymers | This compound, Fluorene-based diols | π-π stacking, Hydrogen bonding | Organic light-emitting diodes (OLEDs), Field-effect transistors (FETs) |
| Supramolecular Gels | This compound, Long-chain diamines | Hydrogen bonding, van der Waals forces | Sensors, Drug delivery |
| Functionalized Surfaces | This compound, Amine-terminated surfaces | Covalent bonding, π-π stacking | Chemical sensors, Biomaterials |
Applications in Nanomaterials
The excellent photophysical properties of fluorene derivatives, such as high fluorescence quantum yields and good charge transport characteristics, make them ideal candidates for the development of advanced nanomaterials. entrepreneur-cn.comresearchgate.net this compound can serve as a key building block for synthesizing a variety of nanomaterials, including polymeric nanoparticles, nanowires, and functionalized carbon nanomaterials.
The reaction of this compound with polyols or polyamines can lead to the formation of fluorene-based polyurethanes and polyureas. These polymers can be processed into nanoparticles and nanofibers using techniques like electrospinning and nanoprecipitation. researchgate.net The resulting nanomaterials are expected to exhibit the desirable optoelectronic properties of the fluorene core, making them suitable for applications in organic photovoltaics, sensors, and bioimaging. entrepreneur-cn.com
Moreover, the isocyanate group can be used to covalently attach the fluorene moiety to the surface of carbon nanomaterials such as graphene oxide and carbon nanotubes. mdpi.com This functionalization can improve the dispersibility of these nanomaterials in organic solvents and introduce new functionalities, such as fluorescence, for the development of hybrid materials with tailored properties for applications in composites and nanoelectronics.
Table 2: Potential Nanomaterials Derived from this compound
| Nanomaterial Type | Synthesis Approach | Key Features | Potential Applications |
| Polymeric Nanoparticles | Polymerization of this compound with diols/diamines followed by nanoprecipitation | Fluorescent, Biocompatible | Bioimaging, Drug delivery |
| Electrospun Nanofibers | Electrospinning of fluorene-based polyurethanes/polyureas | High surface area, Aligned structures | Scaffolds for tissue engineering, Sensors |
| Functionalized Graphene | Reaction of this compound with amine-functionalized graphene | Improved dispersibility, Fluorescent | Composites, Optoelectronic devices |
Advanced Catalytic Systems for Isocyanate Chemistry
The synthesis and reactions of isocyanates are often reliant on catalytic processes. rsc.org For this compound, the development of advanced catalytic systems is crucial for both its efficient and sustainable production and its subsequent transformations into valuable materials.
The traditional synthesis of isocyanates involves the use of hazardous reagents like phosgene (B1210022). rsc.org Future research will likely focus on developing phosgene-free catalytic routes to this compound, such as the reductive carbonylation of nitrofluorene derivatives or the oxidative carbonylation of aminofluorenes. researchgate.net Group VIII transition metal complexes are promising catalysts for these transformations. researchgate.net
In terms of its reactions, the catalysis of the isocyanate-hydroxyl reaction to form urethanes is of significant industrial importance. wernerblank.comscite.ai While organotin compounds have been widely used, their toxicity has prompted a search for greener alternatives. wernerblank.com Future research will explore the use of non-tin catalysts, such as zirconium and bismuth compounds, for the reaction of this compound. wernerblank.comscite.ai The development of catalysts that are selective for the isocyanate-hydroxyl reaction over side reactions, such as the reaction with water, is a key objective. wernerblank.comresearchgate.net Acid catalysts are also being explored for urethane (B1682113) synthesis. mdpi.com
Table 3: Emerging Catalytic Strategies for this compound Chemistry
| Catalytic Process | Catalyst Type | Key Advantages | Research Focus |
| Phosgene-Free Synthesis | Group VIII Transition Metals (e.g., Pd, Rh) | Avoids toxic reagents, Environmentally benign | Improving catalyst activity and selectivity |
| Urethane Formation | Zirconium chelates, Bismuth compounds | Low toxicity, High reaction rates | Enhancing selectivity for isocyanate-hydroxyl reaction |
| Carbamate (B1207046) Decomposition | Metal oxides (e.g., ZnO, Bi2O3) | Reusable catalysts, Ecologically safe | Optimizing reaction conditions and catalyst stability |
Expanding Biological and Medical Applications
Fluorene and its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. entrepreneur-cn.comnih.govresearchgate.netresearchgate.net The isocyanate group in this compound provides a convenient point of attachment for conjugating the fluorene scaffold to other molecules of biological interest, or for creating novel bioactive compounds.
The reactivity of the isocyanate group towards nucleophiles like amines and alcohols can be exploited to link the fluorene moiety to peptides, proteins, and other biomolecules. This could lead to the development of novel fluorescent probes for bioimaging or targeted drug delivery systems. The synthesis of urea (B33335) peptidomimetics from isocyanates derived from amino acids has been demonstrated, suggesting a pathway for creating new classes of protease inhibitors and other therapeutic agents. nih.gov
Furthermore, new derivatives of this compound, formed by its reaction with various bioactive amines or alcohols, could themselves exhibit interesting pharmacological properties. Research in this area will focus on synthesizing libraries of such compounds and screening them for various biological activities. For instance, guanidino-fluorene derivatives have been investigated for their interactions with DNA and RNA, indicating the potential for developing new anticancer agents. mdpi.com The combination of fluorene derivatives with nanoparticles, such as iron oxide, has also been shown to enhance their antimicrobial and antibiofilm activity. nih.gov
Table 4: Potential Biological and Medical Applications of this compound Derivatives
| Application Area | Rationale | Example of Potential Derivative |
| Anticancer Agents | Fluorene scaffold exhibits cytotoxic activity against cancer cell lines. nih.gov | Conjugates of this compound with targeting ligands. |
| Antimicrobial Compounds | Fluorene derivatives show broad-spectrum antimicrobial activity. researchgate.net | Ureas and carbamates derived from this compound and antimicrobial amines/alcohols. |
| Fluorescent Probes | The fluorene core is highly fluorescent. | Bioconjugates of this compound with antibodies or peptides. |
| Drug Delivery Systems | Can be incorporated into polymers for nanoparticle formation. | Fluorescently labeled polymeric nanoparticles for tracking drug release. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 9H-Fluoren-2-yl isocyanate derivatives in academic research?
Synthesis typically involves multi-step reactions, such as coupling fluorenyl precursors with isocyanate-forming agents. For example, chalcone intermediates derived from 9H-fluoren-2-yl groups can react with phenylhydrazine under reflux in glacial acetic acid, followed by purification via thin-layer chromatography (TLC) and recrystallization from ethanol . Key considerations include optimizing reaction time, temperature, and stoichiometry to minimize side products.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- X-ray crystallography : Tools like SHELX and ORTEP-3 are widely used for resolving molecular structures, particularly for identifying crystallographic disorder in fluorenyl derivatives .
- Spectroscopy : NMR and mass spectrometry (MS) confirm functional groups and molecular weight.
- Chromatography : TLC and HPLC monitor reaction progress and purity, with HPLC offering high sensitivity for isocyanate quantification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While direct safety data for this compound is limited, related fluorenones (e.g., 9-fluorenone) are classified as potential carcinogens (GHS08). Researchers should:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, eye protection).
- Avoid inhalation/ingestion and store in locked, ventilated areas.
- Follow disposal regulations for hazardous chemicals .
Advanced Research Questions
Q. How can crystallographic disorder in this compound derivatives be resolved during structural refinement?
Disorder in crystal structures (e.g., solvent molecules or flexible substituents) is addressed using software like SHELXL. Strategies include:
Q. What methodological challenges arise in quantifying trace isocyanate content via indirect GC analysis?
Indirect GC methods involve derivatizing isocyanates with agents like n-dibutylamine (n-DBA), followed by quantifying unreacted n-DBA. Challenges include:
Q. How do computational models (e.g., DFT) aid in predicting the reactivity of this compound in multi-component reactions?
Density functional theory (DFT) calculations help identify transition states and intermediates in reactions like the domino synthesis of nicotinonitrile derivatives. For example:
Q. How should researchers address contradictory thermal stability data for this compound derivatives?
Contradictions may arise from decomposition pathways or impurities. Mitigation strategies include:
Q. Methodological Notes
- Synthesis Optimization : Adjust reaction solvents (e.g., glacial acetic acid vs. THF) to improve yields .
- Analytical Cross-Validation : Combine XRD with spectroscopic data to resolve ambiguities in structural assignments .
- Safety Compliance : Regularly review OSHA and GHS guidelines for updates on handling carcinogenic compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
